Cyclopropanecarbonylcarnitine
Description
Cyclopropanecarbonylcarnitine is an acylcarnitine derivative in which the acyl group is derived from cyclopropanecarboxylic acid. The cyclopropane ring, a three-membered carbon structure with high ring strain, confers unique chemical reactivity and stability compared to linear or branched acyl chains. This compound is synthesized via a patented method involving the reaction of a cyclopropanecarboxylic acid precursor with an alkali metal borohydride in a solvent, as described in a 2011 patent .
Properties
CAS No. |
35067-78-8 |
|---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(cyclopropanecarbonyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H19NO4/c1-12(2,3)7-9(6-10(13)14)16-11(15)8-4-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
FWHNHCPWHAWOAI-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1 |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1CC1 |
Synonyms |
cyclopropane-carbonyl-carnitine cyclopropanecarbonylcarnitine cyclopropanecarbonylcarnitine, (R)-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acylcarnitines are critical for mitochondrial fatty acid transport, with their biochemical roles influenced by the structure of their acyl groups. Below, Cyclopropanecarbonylcarnitine is compared to structurally related acylcarnitines, focusing on key parameters:
Table 1: Structural and Functional Comparison of Selected Acylcarnitines
Key Differences and Implications
Structural Uniqueness: this compound’s cyclopropane ring introduces steric hindrance and electronic effects absent in linear chains (e.g., C3, C4). Compared to unsaturated analogs like tiglylcarnitine (C5:1), the cyclopropane group lacks π-bonds but retains rigidity, which could mimic enzyme-substrate interactions in metabolic pathways.
Metabolic Relevance: Propionylcarnitine (C3) is a well-established biomarker for propionic acidemia, with HMDB ID HMDB0000824 and reproducible clinical correlations . The cyclopropane moiety is resistant to β-oxidation due to its ring structure, unlike straight-chain acylcarnitines (e.g., C4, C5), which are readily metabolized. This property could lead to accumulation in metabolic disorders or serve as a stable probe for enzyme studies.
However, its solubility in aqueous biological fluids may be reduced compared to hydroxylated derivatives like C4-OH .
Research and Clinical Utility: While propionylcarnitine (C3) has documented associations with dietary exposures and microbiota interactions , this compound’s applications are primarily synthetic, as evidenced by its patented production method .
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